2-(6-Chloropyridazin-3-yl)acetonitrile
Overview
Description
“2-(6-Chloropyridazin-3-yl)acetonitrile” is an organic compound with the molecular formula C6H4ClN3 . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and an acetonitrile group .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid at room temperature. It has a molecular weight of 153.57 g/mol .Scientific Research Applications
Corrosion Inhibition
2-(6-Chloropyridazin-3-yl)acetonitrile derivatives have been researched for their potential as corrosion inhibitors. In a study by Mashuga, Olasunkanmi, and Ebenso (2017), various pyridazine derivatives, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, demonstrated significant inhibitory effects on the corrosion of mild steel in hydrochloric acid. These compounds were found to be mixed-type inhibitors, suggesting their utility in protecting metal surfaces from corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Analgesic Agents
In the field of medicinal chemistry, derivatives of this compound have been explored for their analgesic properties. Aggarwal et al. (2020) synthesized 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and evaluated them as analgesic agents. These compounds showed promising analgesic activity in vivo, highlighting their potential therapeutic applications (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Antimicrobial and Antioxidant Activities
A study by Elewa et al. (2021) investigated the antimicrobial and anticancer properties of various pyridine derivatives originating from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile. These derivatives exhibited significant antibacterial and antitumor activities, suggesting their potential in developing new therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Fluorescent Probes for Metal Ions
The derivative 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, synthesized from this compound, was identified as an efficient fluorescent probe for mercury ions. This study, conducted by Shao et al. (2011), demonstratesthe application of such compounds in detecting and monitoring specific metal ions, which can be vital in environmental monitoring and diagnostic applications (Shao, Pang, Yan, Shi, & Cheng, 2011).
Surface Protection Activities
Olasunkanmi, Mashuga, and Ebenso (2018) researched the surface protection capabilities of 6-substituted 3-chloropyridazine derivatives, including compounds related to this compound. These derivatives exhibited potential in protecting mild steel surfaces in acidic environments, highlighting their importance in industrial applications where corrosion resistance is critical (Olasunkanmi, Mashuga, & Ebenso, 2018).
Synthesis of Novel Scaffolds
Herold et al. (2007) described the synthesis of a new class of compounds involving alpha-aryl-alpha-(pyridazin-3-yl)-acetonitriles, derivates of this compound. These compounds were used to create novel derivatives of 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione, indicating their utility in the development of new chemical scaffolds for further pharmaceutical and chemical research (Herold, Kałucka, Król, Herold, Kleps, & Turło, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-5(3-4-8)9-10-6/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOVPWSWNKGLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CC#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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